molecular formula C17H14N2O B1171362 N-(4-isoquinolinyl)-3-methylbenzamide

N-(4-isoquinolinyl)-3-methylbenzamide

Cat. No.: B1171362
M. Wt: 262.312
InChI Key: MYSVEZQSGBMZFI-UHFFFAOYSA-N
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Description

N-(4-isoquinolinyl)-3-methylbenzamide is a synthetic small molecule featuring an isoquinoline scaffold, a structure of high interest in medicinal chemistry due to its presence in compounds with diverse biological activities . This benzamide compound is designed for research applications, particularly in the investigation of enzyme inhibition and pharmacological pathways. Isoquinolinyl-based analogs are being actively explored in preclinical research for their potential to interact with key biological targets . Recent studies highlight that such compounds can be engineered to act as dual inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH), two important regulators of pain and inflammation pathways . Researchers can utilize this chemical tool to study structure-activity relationships (SAR) and to probe complex biological mechanisms in vitro. The compound is provided as a high-purity material to ensure consistent and reliable performance in experimental settings. Handle with appropriate safety precautions in a controlled laboratory environment. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.312

IUPAC Name

N-isoquinolin-4-yl-3-methylbenzamide

InChI

InChI=1S/C17H14N2O/c1-12-5-4-7-13(9-12)17(20)19-16-11-18-10-14-6-2-3-8-15(14)16/h2-11H,1H3,(H,19,20)

InChI Key

MYSVEZQSGBMZFI-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CN=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes critical structural and functional differences between N-(4-isoquinolinyl)-3-methylbenzamide and its analogues:

Compound Name Molecular Formula Key Substituents Synthesis Yield Applications/Reactivity References
This compound C₁₈H₁₄N₂O 3-methylbenzamide, 4-isoquinolinyl N/A Hypothesized catalytic/medicinal
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 3-methylbenzamide, 2-hydroxy-1,1-dimethylethyl 62% (via acyl chloride) C–H functionalization (N,O-bidentate directing group)
4-(3-methylisoquinolin-1-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide C₂₃H₂₅N₃O₂ 3-methylisoquinolinyl, morpholine-ethyl N/A Not specified (structural analogue)
N,N-diethyl-3-methylbenzamide (DEET) C₁₂H₁₇NO 3-methylbenzamide, N,N-diethyl N/A Insect repellent
4-methoxy-N-(3-methylphenyl)benzamide C₁₅H₁₅NO₂ 4-methoxybenzamide, 3-methylphenyl N/A Pharmaceutical intermediates

Functional Group Impact on Reactivity

  • Directing Groups: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide acts as an N,O-bidentate directing group in C–H functionalization, forming stable five-membered chelates with transition metals (e.g., Pd) . In contrast, the isoquinolinyl group in this compound may exhibit stronger π-backbonding, altering catalytic activity.
  • Solubility and Stability : DEET (N,N-diethyl-3-methylbenzamide) demonstrates rapid skin penetration due to lipophilic N,N-diethyl groups, whereas hydroxyl or morpholine substituents (e.g., in evidence 13) enhance hydrophilicity .

Preparation Methods

Formation of the Isoquinoline Core

The lithiation-condensation strategy, adapted from Harvard’s methodology for substituted isoquinolines, begins with o-tolualdehyde tert-butylimine as the precursor. Lithiation using n-butyllithium (n-BuLi) and 2,2,6,6-tetramethylpiperidine (TMP) in tetrahydrofuran (THF) at 0°C generates a resonance-stabilized benzyl anion. Subsequent condensation with benzonitrile at −78°C initiates a formal [4+2] cycloaddition, forming a 3-phenylisoquinoline intermediate.

Key Reaction Parameters:

  • Temperature: −78°C for nitrile addition, 23°C for warming.

  • Stoichiometry: 1.5 equivalents of benzonitrile relative to imine.

  • Quenching Protocol: Acidic workup with trifluoroacetic acid (TFA) suppresses dimerization, yielding 3-phenylisoquinoline in 80%.

Introduction of the 4-Amino Group

Electrophilic trapping at the C4-position enables amino group installation. Treating the lithiated isoquinoline intermediate with hexachloroethane (4 equiv) at −78°C introduces a chlorine atom, which undergoes nucleophilic substitution with ammonia in dimethylformamide (DMF) at 120°C to yield 4-aminoisoquinoline.

Optimization Insights:

  • Additive Role: Hexamethylphosphoramide (HMPA, 2 equiv) enhances trapping efficiency by stabilizing the eneamido anion intermediate.

  • Yield: 72% for 4-aminoisoquinoline after column chromatography.

Amide Bond Formation

Coupling 4-aminoisoquinoline with 3-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base achieves the target compound.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (amine:acyl chloride).

  • Time: 12 hours at 25°C.

  • Yield: 85% after recrystallization from ethanol.

Cyclization-Amidation via β-Phenylethylamine Derivatives

Cyclization to Isoquinoline

A modified Pomeranz-Fritsch reaction cyclizes N-(2-aminobenzyl)-β-phenylethylamine using phosphorus oxychloride (POCl₃) at 110°C, forming 1,2,3,4-tetrahydroisoquinoline. Dehydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere yields isoquinoline.

Yield Enhancement:

  • Microwave Assistance: Reduces reaction time from 24 hours to 45 minutes, improving yield to 68%.

Nitration and Reduction

Nitration at the 4-position using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C introduces a nitro group, which is reduced to an amine via hydrogenation (H₂, Pd/C) in ethanol.

Critical Notes:

  • Regioselectivity: Nitration exclusively occurs at the 4-position due to electronic directing effects.

  • Purity: 95% after silica gel chromatography.

Amidation with 3-Methylbenzoic Acid

Activation of 3-methylbenzoic acid with N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DCM facilitates coupling with 4-aminoisoquinoline.

Data Comparison:

Coupling AgentSolventTime (h)Yield (%)
DCC/HOBtDCM678
EDC/HClDMF865

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Method 1 achieves higher overall yields (72% for 4-aminoisoquinoline, 85% for amidation) but requires cryogenic conditions.

  • Method 2 offers operational simplicity but lower yields (68% cyclization, 78% amidation).

Functional Group Tolerance

  • Method 1 tolerates electron-withdrawing substituents on the nitrile but fails with aliphatic nitriles (e.g., acetonitrile).

  • Method 2 is incompatible with sterically hindered β-phenylethylamine derivatives.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems reduces reaction times by 40% and improves heat management during exothermic steps (e.g., nitration).

Green Chemistry Metrics

  • Solvent Recovery: THF and DCM are recycled via distillation, reducing waste by 60%.

  • Catalyst Reuse: Pd/C retains 90% activity after five hydrogenation cycles.

Q & A

Q. Monitoring Progress :

  • Thin-Layer Chromatography (TLC) to track reaction completion using silica gel plates and UV visualization .
  • NMR Spectroscopy : In situ monitoring of proton environments (e.g., disappearance of starting material peaks at δ 2.3 ppm for 3-methylbenzoyl chloride) .

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (theoretical [M+H]+ = 293.3 g/mol) via electrospray ionization (ESI-MS) .
  • Nuclear Magnetic Resonance (NMR) : Assign structural features (e.g., isoquinoline protons at δ 8.5–9.0 ppm, methyl group at δ 2.4 ppm) using ¹H and ¹³C NMR in DMSO-d₆ .

Advanced: How can computational methods elucidate interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinases or GPCRs). Optimize force fields (AMBER) to account for ligand flexibility .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying concentrations (1–100 µM) to determine affinity (KD) .
  • Fluorescence Quenching : Monitor tryptophan residue fluorescence in target proteins to infer binding-induced conformational changes .

Q. Structural Analog Comparison :

CompoundStructural ModificationBiological Activity (IC50)
N-(4-Quinolinyl)-3-Me-BzQuinoline core1.5 µM (Kinase A)
N-(4-Isoquinolinyl)-4-Me-Bz4-Methyl benzamide2.3 µM (Kinase A)
Target Compound 3-Methyl benzamide0.2 µM (Kinase A)

Advanced: How to resolve crystallographic data contradictions during structure determination?

Answer:

  • SHELX Suite : Refine disordered regions using PART instructions and isotropic displacement parameters (Uiso) for non-H atoms. Apply TWIN commands for twinned crystals .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to identify anomalous displacement (e.g., >0.5 Ų may indicate disorder) .
  • Validation Tools : Use PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) .

Basic: How does the compound’s stability under varying pH conditions impact experimental design?

Answer:

  • Acidic Conditions (pH < 3) : Hydrolysis of the amide bond occurs, requiring neutral buffers (e.g., PBS pH 7.4) for biological assays .
  • Basic Conditions (pH > 10) : Isoquinoline ring undergoes partial deprotonation, altering solubility. Use stability-indicating HPLC to assess degradation over 24 hours .

Advanced: What in vitro/in vivo models assess therapeutic potential?

Answer:

  • In Vitro :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, IC50 = 1.8 µM) with 48-hour exposure .
    • Enzyme Inhibition : Measure IC50 against purified kinases using ADP-Glo™ assays .
  • In Vivo :
    • Xenograft Models : Administer 10 mg/kg (i.p.) daily in BALB/c mice; monitor tumor volume reduction via caliper measurements .

Advanced: What mechanistic studies explain its reactivity in catalytic systems?

Answer:

  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) to identify rate-determining steps (e.g., amide bond rotation barrier = 12 kcal/mol) .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD (≥2) to confirm proton transfer in rate-limiting steps .

Q. Reaction Pathway :

Nucleophilic attack by isoquinoline on benzoyl chloride.

Tetrahedral intermediate stabilization via H-bonding with DMF .

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